N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-16-8-7-14(11-17(16)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-15(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDUDLXLYOOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as other indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors. AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease.
Mode of Action
Similar indolin-2-one derivatives have been found to inhibit ache, which would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic nerve transmission.
Biochemical Pathways
Similar indolin-2-one derivatives have been associated with the cholinergic pathway due to their inhibition of ache. This could potentially affect downstream processes such as muscle contraction, heart rate, and memory processing.
Result of Action
Similar indolin-2-one derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells, suggesting potential antioxidant or cytoprotective effects.
Biochemical Analysis
Biochemical Properties
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, the compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide has significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the N-methyl-D-aspartic acid (NMDA) receptors, which play a critical role in synaptic plasticity and memory function. Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
The molecular mechanism of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to AChE results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels. Additionally, the compound can modulate the activity of NMDA receptors, leading to enhanced synaptic plasticity and memory function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating NMDA receptor activity. At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to inhibit AChE, thereby affecting the metabolism of acetylcholine. Additionally, it influences the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance.
Transport and Distribution
The transport and distribution of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. This localization is essential for its role in modulating gene expression and cellular metabolism.
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that combines various pharmacophoric elements, making it a significant subject of interest in medicinal chemistry. This compound features an indole derivative and a thiadiazole ring, which are known to exhibit diverse biological activities.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 479.6 g/mol. Its structural components include:
- Indole Moiety : Associated with various biological activities including antitumor and antimicrobial properties.
- Thiadiazole Ring : Known for its role in anticancer activity and inhibition of key biological pathways.
- Dimethoxybenzamide Group : Potentially contributes to the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities, including:
-
Anticancer Activity :
- Thiadiazole derivatives have shown promising activities against various cancer cell lines. For instance, studies have reported IC50 values of 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) .
- Mechanisms include inhibition of DNA synthesis and interaction with tubulin, leading to apoptosis in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of thiadiazole-based compounds in treating various diseases:
-
Antitumor Studies :
- A study demonstrated that a related thiadiazole compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells, indicating strong anticancer potential .
- Another study reported that compounds targeting carbonic anhydrase showed significant antitumor activity by disrupting tumor growth mechanisms .
- Antimicrobial Efficacy :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring, an indole derivative , and a dimethoxybenzamide moiety. The synthesis generally involves multi-step procedures, including the cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds to form the thiadiazole ring. Subsequent modifications introduce the indole and dimethoxybenzamide functionalities through coupling reactions or other synthetic strategies.
Anticancer Properties
Thiadiazole derivatives are frequently studied for their anticancer properties. Research indicates that N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazoles demonstrate potent activity against breast and lung carcinoma cells. The indole structure contributes to this activity by enhancing the compound's interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The indole component is also associated with anti-inflammatory and analgesic activities. Compounds containing indole derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core undergoes nucleophilic substitution under basic conditions, particularly at the C-2 position. This reactivity is critical for synthesizing derivatives with modified biological activity.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃/DMF, 80°C | S-alkylated derivatives | 65–78 | |
| Arylation | CuI/L-proline, 100°C | Biaryl analogs | 55 |
Mechanism : The electron-deficient thiadiazole ring facilitates attack by nucleophiles (e.g., amines, thiols), displacing the leaving group (e.g., chloride) via an SNAr pathway .
Condensation Reactions Involving the Indole Moiety
The indolin-1-yl group participates in condensation reactions with carbonyl compounds, forming fused heterocycles.
Example :
-
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid yields Schiff base derivatives.
-
Conditions : Reflux in EtOH/HCl, 6 hours.
-
Products : (E)-N-(5-((2-(3-((4-nitrophenyl)imino)indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide.
Key Data :
-
Reaction efficiency: 72% yield.
-
Characterization: Confirmed by IR (C=N stretch at 1620 cm⁻¹) and ¹H NMR (imine proton at δ 8.3 ppm).
Oxidation of the Thioether Linkage
The thioether (-S-) bond between the thiadiazole and indole moieties is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2 hours |
| KMnO₄ | Sulfone | 60°C, 4 hours |
Impact :
-
Sulfoxidation enhances water solubility but reduces membrane permeability .
-
Sulfone derivatives show increased thermal stability (Tₘ ↑ 15°C) .
Hydrolysis of the Amide Bond
The acetamide group hydrolyzes under acidic or basic conditions, yielding carboxylic acid intermediates.
Acidic Hydrolysis :
-
Conditions : 6M HCl, reflux, 8 hours.
-
Product : 2-(indolin-1-yl)-2-oxoethanethiol + 5-amino-1,3,4-thiadiazole-2-carboxamide .
Basic Hydrolysis :
-
Conditions : NaOH (10%), 70°C, 5 hours.
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Product : Sodium salt of the carboxylic acid (used for further functionalization) .
Electrophilic Aromatic Substitution
The dimethoxybenzamide moiety directs electrophiles to the para position of the methoxy groups.
Nitration :
-
Conditions : HNO₃/H₂SO₄, 0°C.
-
Product : Mono-nitro derivative at C-5 of the benzamide ring.
Sulfonation :
Cyclization Reactions
Intramolecular cyclization forms fused rings, leveraging the proximity of functional groups.
Example :
-
Heating in DMF with K₂CO₃ induces cyclization between the thiadiazole’s N-3 and the benzamide’s carbonyl group.
-
Yield : 63%.
Metal-Catalyzed Cross-Coupling
The thiadiazole ring participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 4-Bromophenylboronic acid | 5-(4-Biphenyl)-thiadiazole analog | 70 |
Applications : Used to optimize anticancer activity by introducing electron-withdrawing groups .
Photochemical Reactions
UV irradiation induces dimerization via the indole’s π-system, forming cyclobutane-linked dimers.
Conditions :
-
UV light (254 nm), CH₃CN, 12 hours.
-
Product : Head-to-tail dimer (confirmed by X-ray crystallography).
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a 1,3,4-thiadiazole backbone with derivatives reported in and . Key structural differences include:
- Indolin-1-yl vs. Aryl/Alkyl Substituents: Unlike compounds in (e.g., 5e–5m), which feature chlorobenzyl, methoxyphenoxy, or benzylthio groups, the target compound incorporates an indolin-1-yl moiety. This substitution is structurally analogous to indole-based 1,3,4-oxadiazoles in , which demonstrated anticancer activity through kinase inhibition .
- Dimethoxybenzamide vs. Simpler Benzamides : The 3,4-dimethoxybenzamide group distinguishes it from derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h), which lacks aromatic methoxy groups .
Table 1. Comparative Physicochemical Data of Selected 1,3,4-Thiadiazole Derivatives
Anticancer Potential
- Indole-Based Derivatives : highlights that indole-containing 1,3,4-oxadiazoles (e.g., 2a–i) exhibit anticancer activity via apoptosis induction and kinase inhibition. The target compound’s indolin-1-yl group may similarly enhance interactions with cellular targets like tubulin or DNA topoisomerases .
- Thiadiazole vs. Oxadiazole Cores: While the target compound uses a thiadiazole core (sulfur atom), oxadiazoles in showed comparable activity, suggesting minor differences in bioactivity between these heterocycles .
Antimicrobial Activity
- Thioether Linkages : Compounds with benzylthio or chlorobenzylthio groups (e.g., 5h, 5j in ) demonstrated moderate-to-strong antimicrobial activity. The target compound’s indolin-1-yl-thioether may offer unique binding modes against bacterial enzymes .
- Thiadiazine-Thione Hybrids : reports thiadiazine-thione derivatives (e.g., 5c, 5d) with potent antimicrobial activity. The target compound lacks the thiadiazine ring but retains the thioether motif, which could preserve efficacy against Gram-positive pathogens .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Indole derivatives are prone to cytochrome P450-mediated oxidation, which may limit the target compound’s half-life compared to non-indole analogs .
Q & A
Q. Methodological Insight :
- Use X-ray crystallography or NMR to validate 3D conformation and intermolecular interactions .
- Compare activity of analogs (e.g., replacing thiadiazole with oxadiazole) to isolate critical structural contributors .
Basic: How is this compound synthesized, and what are key optimization strategies?
Synthesis Steps (based on analogous thiadiazole derivatives):
Cyclization : React thiosemicarbazide with carboxylic acid derivatives under acidic conditions to form the thiadiazole core .
Thioether linkage : Couple the thiadiazole with 2-(indolin-1-yl)-2-oxoethyl thiol using Cs₂CO₃ in DMF at 60°C .
Benzamide conjugation : Employ EDC/HOBt coupling to attach 3,4-dimethoxybenzamide .
Q. Optimization Strategies :
- Yield improvement : Use microwave-assisted synthesis (e.g., 70% yield in 2 hours vs. 48 hours conventional) .
- Purity control : Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with HPLC (>95% purity) .
Basic: What analytical methods confirm the compound’s identity and purity?
Q. Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and functional groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 528.18) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Q. Supplementary Methods :
- XRD : Resolve crystal packing and hydrogen-bonding networks .
- TLC : Monitor reaction progress (Rf = 0.4 in chloroform:methanol 9:1) .
Advanced: What mechanistic insights explain its anticancer activity?
Q. Proposed Mechanisms :
- Kinase inhibition : Binds ATP pockets in tyrosine kinases (e.g., EGFR) via thiadiazole-indole interactions, disrupting phosphorylation .
- Apoptosis induction : Upregulates caspase-3/7 activity (2.5-fold vs. control) in MCF-7 cells .
- DNA intercalation : Thiadiazole and benzamide groups stabilize DNA adducts, confirmed by fluorescence quenching assays .
Q. Key Data :
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. NIH3T3) |
|---|---|---|
| MCF-7 | 0.084 | 12.3 |
| A549 | 0.034 | 18.9 |
| Data from analogous thiadiazole derivatives |
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Q. Root Causes :
- Assay variability : Differences in incubation time (24 vs. 48 hours) or serum concentration (5% vs. 10% FBS) .
- Cell passage number : Higher passage numbers reduce sensitivity (e.g., IC₅₀ increases from 0.034 μM to 0.056 μM in A549 after 30 passages) .
Q. Methodological Solutions :
- Standardize protocols using CLSI guidelines for cell viability assays .
- Validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for metabolic activity) .
Advanced: What structure-activity relationship (SAR) trends guide derivative design?
Q. Key Modifications and Outcomes :
| Substituent | Activity Change | Reference |
|---|---|---|
| Thiadiazole → Oxadiazole | ↓ Anticancer activity (IC₅₀ > 1 μM) | |
| Methoxy → Nitro | ↑ Cytotoxicity (IC₅₀ = 0.022 μM) | |
| Indolinyl → Benzothiazole | ↑ DNA binding affinity (Kd = 1.2 nM) |
Q. Design Strategy :
- Prioritize electron-withdrawing groups (e.g., -NO₂) on the benzamide to enhance target binding .
Advanced: What pharmacokinetic challenges exist, and how are they addressed?
Q. Challenges :
- Low solubility : LogP = 3.8 limits aqueous solubility (<10 μg/mL) .
- Metabolic instability : Rapid hepatic clearance (t₁/₂ = 1.2 hours in murine models) .
Q. Solutions :
- Prodrug formulation : Introduce phosphate esters to improve solubility (e.g., 50-fold increase) .
- CYP450 inhibition : Co-administer with ketoconazole to extend t₁/₂ to 4.5 hours .
Advanced: How does computational modeling aid in target identification?
Q. Approaches :
- Molecular docking (AutoDock Vina) : Predict binding to EGFR (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Confirm stable ligand-protein interactions over 100 ns .
Q. Validation :
- Compare predicted vs. experimental binding affinities (R² = 0.89) .
Advanced: How to assess off-target effects in kinase inhibition studies?
Q. Methods :
- Kinome-wide profiling (Eurofins) : Screen against 468 kinases at 1 μM concentration .
- Selectivity score : Calculate using Gini coefficient (>0.7 indicates high selectivity) .
Q. Findings :
- 90% inhibition of EGFR vs. <10% for VEGFR2 .
Advanced: What strategies validate in vitro toxicity findings in vivo?
Q. Translational Workflow :
In vitro : HepG2 cells for hepatotoxicity (IC₅₀ > 100 μM indicates safety) .
In vivo : Zebrafish models (LC₅₀ = 25 μM) followed by murine xenografts (50 mg/kg, q3d) .
Biomarkers : Monitor ALT/AST levels and tumor volume reduction (>50% vs. control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
